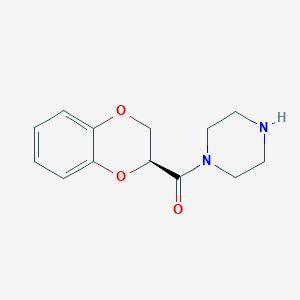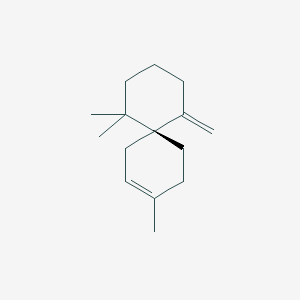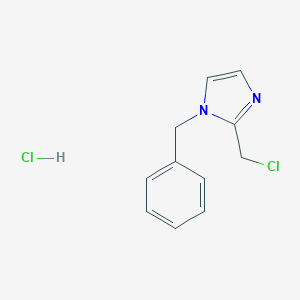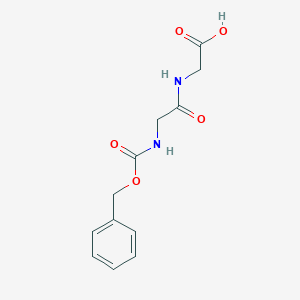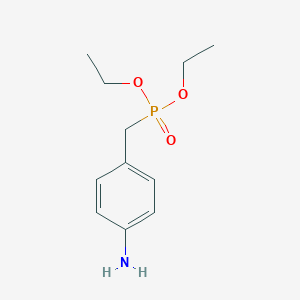
3-Thiophenemalonic acid
概述
描述
3-Thiophenemalonic acid, also known as α-Carboxythiophene-3-acetic acid or (3-Thienyl)malonic acid, is an organic compound with the molecular formula C₇H₆O₄S. It is a derivative of malonic acid where one of the methylene hydrogens is replaced by a thiophene ring. This compound is of interest due to its unique structure, which combines the properties of both thiophene and malonic acid.
作用机制
Target of Action
The primary target of 3-Thiophenemalonic acid (3-TMA) is copper . It acts as a corrosion inhibitor, protecting copper surfaces from degradation .
Mode of Action
3-TMA interacts with its target, copper, through a process of chemical adsorption . The inhibition mechanism is both anodic and cathodic, meaning it prevents both the oxidation (anodic) and reduction (cathodic) reactions that would normally occur on the copper surface . The corrosion mechanism is under mixed control, involving charge transfer from the metal to the environment through the double electrochemical layer, and diffusion processes .
Result of Action
The result of 3-TMA’s action is a significant reduction in the corrosion rates of copper in solutions of sodium chloride and sulfuric acid . This makes it a valuable tool in protecting copper surfaces, particularly in water cooling systems .
Action Environment
The efficacy and stability of 3-TMA can be influenced by environmental factors. For example, the concentration of 3-TMA can affect its ability to inhibit corrosion . Furthermore, the presence of other chemicals in the environment, such as sodium chloride and sulfuric acid, can also impact the effectiveness of 3-TMA .
生化分析
Biochemical Properties
It is known to be used in the synthesis of antibiotics, suggesting that it may interact with various enzymes and proteins involved in these processes .
Cellular Effects
It has been used in the fabrication of sensors for the detection of metronidazole, a type of antibiotic . This suggests that 3-Thiophenemalonic acid may have some influence on cell function, possibly through its interactions with cell signaling pathways, gene expression, or cellular metabolism.
Molecular Mechanism
It has been shown to be chemically adsorbed on the copper surface, suggesting that it may interact with biomolecules through binding interactions .
Temporal Effects in Laboratory Settings
It has been used in the fabrication of sensors for the detection of metronidazole, suggesting that it may have some stability and long-term effects on cellular function .
Metabolic Pathways
Given its role in the synthesis of antibiotics, it may interact with various enzymes or cofactors involved in these processes .
Transport and Distribution
Given its role in the synthesis of antibiotics, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in the synthesis of antibiotics, it may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
3-Thiophenemalonic acid can be synthesized through several methods. One common route involves the reaction of 2-cyano-3-thienyl acetate with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
3-Thiophenemalonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction reactions can yield thiophene derivatives with different functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products
Oxidation: Thiophene-3-carboxylic acid
Reduction: Various thiophene derivatives
Substitution: Halogenated or nitrated thiophene compounds
科学研究应用
3-Thiophenemalonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of mammalian serine racemase.
Medicine: Utilized in the synthesis of antibiotics such as temocillin.
Industry: Employed as a corrosion inhibitor for metals like copper.
相似化合物的比较
3-Thiophenemalonic acid can be compared with other thiophene derivatives and malonic acid derivatives:
Similar Compounds: 3-Thiopheneacetic acid, 2-Thiopheneethanol, 3-Thiophenemethanol, 2-Thiopheneacetic acid.
Uniqueness: The presence of both a thiophene ring and a malonic acid moiety makes this compound unique. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
属性
IUPAC Name |
2-thiophen-3-ylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOGCQWQFRJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066675 | |
| Record name | Propanedioic acid, 3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-92-2 | |
| Record name | 3-Thiophenemalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophen-3-yl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-(3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(THIOPHEN-3-YL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6MPZ6HAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
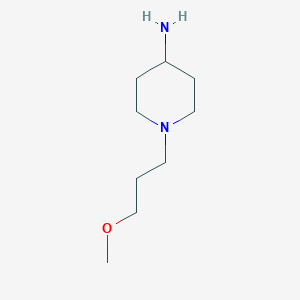
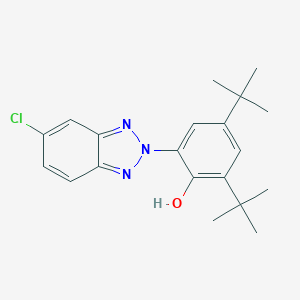
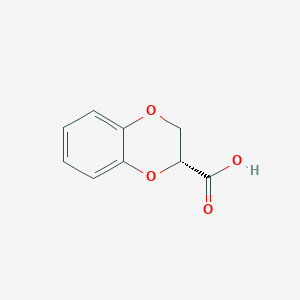
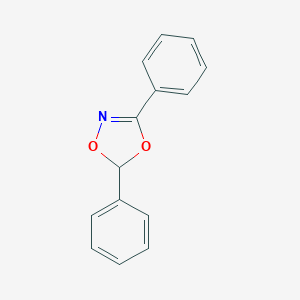
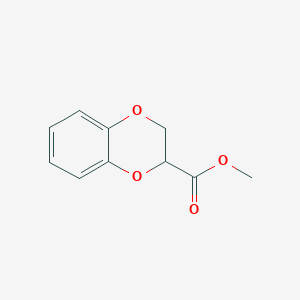
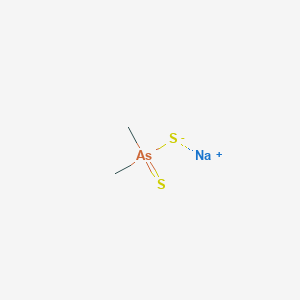
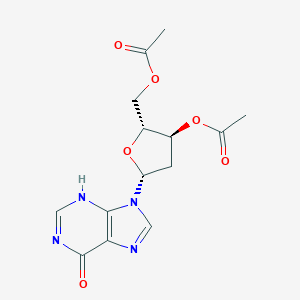
![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
